molecular formula C8H8N2O3 B1450824 (NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine CAS No. 1246090-99-2

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine

Cat. No.: B1450824
CAS No.: 1246090-99-2
M. Wt: 180.16 g/mol
InChI Key: SJGPQIFTWMFYBM-BJMVGYQFSA-N
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Description

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxino ring followed by the introduction of the pyridine ring and subsequent functionalization to introduce the carbaldehyde and oxime groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde: Lacks the oxime group but shares the core structure.

    Pyridine-8-carbaldehyde oxime: Contains the oxime group but lacks the dioxino ring.

Uniqueness

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine is unique due to the combination of the dioxino ring and the oxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGPQIFTWMFYBM-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=NC=CC(=C2O1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Reactant of Route 2
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Reactant of Route 3
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Reactant of Route 4
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Reactant of Route 5
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine
Reactant of Route 6
(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine

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